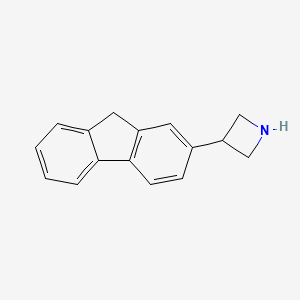
3-(2-Fluorenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorenyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles. The fluorenyl group attached to the azetidine ring further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the [3+1] cyclization approach, which is enabled by visible-light-induced copper catalysis . This method is characterized by double C-H activation and offers operational simplicity, a cheap catalyst, and a broad substrate scope.
Industrial Production Methods: Industrial production of 3-(2-Fluorenyl)azetidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and phosphine ligands in cross-coupling reactions starting from 3-iodo-azetidine is another practical approach .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluorenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl-substituted amines.
Scientific Research Applications
3-(2-Fluorenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis and catalysis.
Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.
Industry: The compound is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-(2-Fluorenyl)azetidine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The fluorenyl group enhances its reactivity, making it a potent compound in different applications .
Comparison with Similar Compounds
Aziridine: A three-membered nitrogen-containing heterocycle with similar reactivity but higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different reactivity.
Piperidine: A six-membered nitrogen-containing heterocycle with even less ring strain and distinct chemical properties
Uniqueness: 3-(2-Fluorenyl)azetidine stands out due to its four-membered ring structure, which imparts unique reactivity and stability. The presence of the fluorenyl group further enhances its chemical properties, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C16H15N |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-(9H-fluoren-2-yl)azetidine |
InChI |
InChI=1S/C16H15N/c1-2-4-15-12(3-1)8-13-7-11(5-6-16(13)15)14-9-17-10-14/h1-7,14,17H,8-10H2 |
InChI Key |
BRLAHODAEZPGBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















